5-(Diethoxymethyl)oxazole
Overview
Description
5-(Diethoxymethyl)oxazole is a heterocyclic organic compound with the molecular formula C8H13NO3. It features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 5-(diethoxymethyl)-oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of appropriate aldehydes and amides. For instance, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form oxazoles .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Diethoxymethyl)oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating groups on the oxazole ring facilitates electrophilic substitution reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and sulfonyl chlorides for electrophilic substitution.
Dienophiles: For cycloaddition reactions.
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated oxazoles, while cycloaddition can produce fused ring systems .
Scientific Research Applications
5-(Diethoxymethyl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of oxazole, 5-(diethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
5-(Diethoxymethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
5-(Diethoxymethyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features an oxazole ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen. The diethoxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives reported that certain compounds demonstrated potent activity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|---|
This compound | Staphylococcus aureus | 10 |
This compound | Escherichia coli | 15 |
This compound | Candida albicans | 12 |
These results suggest that this compound may serve as a lead compound for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. In vitro assays have demonstrated that certain oxazole compounds can inhibit the proliferation of cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa).
Table 2: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 25 |
This compound | HeLa | 30 |
The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells. Molecular docking studies have supported these findings by indicating favorable binding interactions between the compound and the active site of topoisomerase.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition: Compounds like this compound can inhibit key enzymes involved in cellular processes, including topoisomerases.
- Nucleophilic Attack: The diethoxymethyl group can participate in nucleophilic substitutions, potentially leading to the formation of covalent bonds with target proteins.
- Modulation of Signaling Pathways: By altering redox states or interacting with receptors, the compound may influence various signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy: A study conducted by Singh et al. synthesized a series of oxazole derivatives and tested their antimicrobial activity against common pathogens. Among these, this compound showed promising results against both Gram-positive and Gram-negative bacteria.
- Anticancer Research: In a comparative study on various oxazole derivatives, this compound was found to have comparable efficacy to established chemotherapeutic agents like cisplatin in inhibiting cancer cell growth.
Properties
IUPAC Name |
5-(diethoxymethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMACLJEBLOSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN=CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340743 | |
Record name | Oxazole, 5-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104336-01-8 | |
Record name | Oxazole, 5-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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